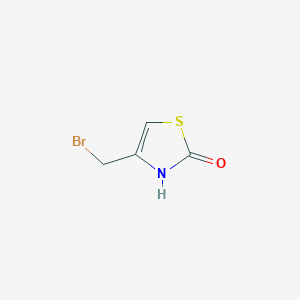

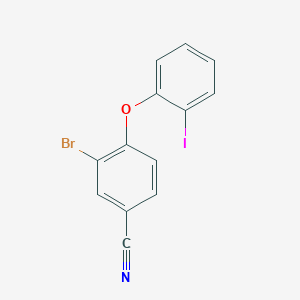

4-Bromo-6-chloroisoquinolin-1(2H)-one

Übersicht

Beschreibung

4-Bromo-6-chloroisoquinolin-1(2H)-one (BCIQ) is a synthetic organic compound of the isoquinoline family. It is a versatile reagent used in many laboratory experiments and has a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. In recent years, BCIQ has become increasingly popular due to its relatively low cost, high reactivity, and its ability to be used in a variety of synthetic pathways.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- Knorr Synthesis : The compound's synthesis involves a condensation between β-keto esters and 4-bromoaniline and the cyclization into 6-bromoquinolin-2(1H)-one, demonstrating a modified Knorr reaction. This study rectifies claims in this chemistry, leading to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline in 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).

Chemical Properties and Interactions

- Crystal Structure and Molecular Interactions : A study detailed the crystal structure and molecular interactions analysis of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, providing insights into its triclinic crystalline form and various hydrogen and π-stacking interactions (Ouerghi et al., 2021).

Chemical Reactions and Mechanisms

- Reactions with Amide Ion in Ammonia : 4-Bromoisoquinoline reacts preferentially with thiolate ion to give 4-(methylthio)isoquinoline in high yield. The study discusses the role of amide ion and σ complex formation in reactions of 4-halogenated isoquinolines in ammonia (Zoltewicz & Oestreich, 1991).

Synthesis of Derivatives

- Cascade One-Pot Synthesis Method : A cross-coupling strategy involving palladium-catalyzed ortho-C-H bond activation was developed for synthesizing isoquinolin-1(2H)-ones. This method accommodates a wide range of α-bromo ketones with different substituents, yielding various isoquinolin-1(2H)-one derivatives (Xie et al., 2018).

Biological Applications

- Antiangiogenic Effects : Compounds like 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated for antiangiogenic effects, showing that they reduce endothelial cell numbers and inhibit neovessel growth in angiogenesis assays. They also demonstrated low levels of proangiogenic factors in treated cultures (Mabeta et al., 2009).

Eigenschaften

IUPAC Name |

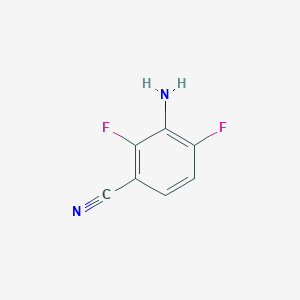

4-bromo-6-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAIIHFJARBPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)